Boc-hip-obzl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

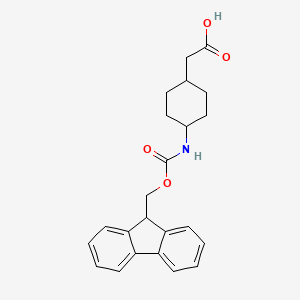

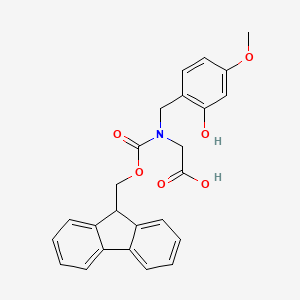

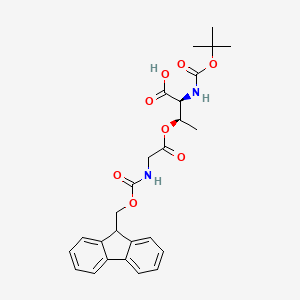

Boc-hyp-obzl, also known as N-tert-butoxycarbonyl-trans-4-hydroxy-L-proline benzyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which protect the amino and carboxyl groups, respectively.

Aplicaciones Científicas De Investigación

Boc-hyp-obzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Collagen Studies: Investigated for its role in collagen structure and function due to its presence in collagen-like peptides.

Drug Development: Utilized in the design and synthesis of peptide-based drugs and prodrugs.

Biomaterials: Explored for its potential in the development of biomaterials and tissue engineering scaffolds.

Mecanismo De Acción

Target of Action

Boc-hyp-obzl, also known as N-Boc-trans-4-hydroxy-L-proline benzyl ester, primarily targets collagen structures. Collagen is a major structural protein in the extracellular matrix of various connective tissues. The compound mimics the repeating triplets found in collagen, specifically targeting the proline and hydroxyproline residues .

Mode of Action

Boc-hyp-obzl interacts with collagen by integrating into the collagen triple helix structure. The compound’s proline and hydroxyproline residues facilitate hydrogen bonding and stabilize the triple helix formation. This interaction enhances the structural integrity and stability of collagen fibers .

Biochemical Pathways

The integration of Boc-hyp-obzl into collagen affects several biochemical pathways related to extracellular matrix formation and remodeling. By stabilizing collagen fibers, the compound influences pathways involved in tissue repair, wound healing, and fibrosis. The downstream effects include enhanced mechanical strength and resilience of connective tissues .

Pharmacokinetics

The pharmacokinetics of Boc-hyp-obzl involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed and distributed primarily to connective tissues where collagen is abundant. Its metabolism involves hydrolysis of the ester bond, releasing the active hydroxyproline derivative. The excretion is mainly through renal pathways. These properties impact its bioavailability and efficacy in targeting collagen structures .

Result of Action

At the molecular level, Boc-hyp-obzl enhances the stability and integrity of collagen fibers. This results in improved mechanical properties of tissues, such as increased tensile strength and elasticity. At the cellular level, the compound promotes cell adhesion and proliferation, contributing to tissue repair and regeneration .

Action Environment

Environmental factors such as pH, temperature, and the presence of enzymes can influence the action, efficacy, and stability of Boc-hyp-obzl. The compound is stable under physiological pH and temperature conditions but may be susceptible to enzymatic degradation by proteases. Proper storage and handling conditions are essential to maintain its stability and effectiveness .

Análisis Bioquímico

Biochemical Properties

Boc-hyp-obzl interacts with various enzymes, proteins, and other biomolecules. It forms hydrogen bonds with the main chains and the 4-hydroxyprolyl groups of these biomolecules . These interactions contribute to the characteristic triple helix structure of collagen .

Molecular Mechanism

At the molecular level, Boc-hyp-obzl exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the formation of the triple helix structure of collagen, which is essential for the protein’s function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-hyp-obzl typically involves the protection of trans-4-hydroxy-L-proline. The process begins with the reaction of trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide, to form the Boc-protected amino acid. The resulting product is then esterified with benzyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to yield Boc-hyp-obzl .

Industrial Production Methods

Industrial production of Boc-hyp-obzl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as crystallization and chromatography, to obtain high-purity Boc-hyp-obzl. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-hyp-obzl undergoes various chemical reactions, including:

Hydrolysis: The Boc and benzyl ester protecting groups can be removed under acidic or basic conditions, respectively.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification and etherification.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid for Boc removal; sodium hydroxide for benzyl ester removal.

Substitution: Alcohols and acids for esterification; alkyl halides for etherification.

Oxidation and Reduction: Oxidizing agents like potassium permanganate; reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Trans-4-hydroxy-L-proline.

Substitution: Various esters and ethers of trans-4-hydroxy-L-proline.

Oxidation and Reduction: Carbonyl and methylene derivatives of trans-4-hydroxy-L-proline.

Comparación Con Compuestos Similares

Boc-hyp-obzl can be compared with other similar compounds, such as:

Boc-Pro-Hyp-Gly-OBzl: Another protected amino acid derivative used in collagen studies.

Boc-Ala-Hyp-Gly-OBzl: Similar to Boc-hyp-obzl but with alanine instead of proline.

Uniqueness

Boc-hyp-obzl is unique due to its specific structure, which includes a hydroxyl group on the proline ring. This hydroxyl group can participate in various chemical reactions, making Boc-hyp-obzl a versatile compound in peptide synthesis and other applications.

List of Similar Compounds

- Boc-Pro-Hyp-Gly-OBzl

- Boc-Ala-Hyp-Gly-OBzl

- Boc-4-oxo-Pro-Ome

- Boc-D-trans-Hyp-Ome

Propiedades

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)